5-Chloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazole
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Overview
Description
5-Chloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazole is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of a trifluoromethyl group and a chlorine atom in the structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom and trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
5-Chloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The chlorine atom can participate in various chemical interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives with different substituents, such as:
- 5-Chloro-2-(trifluoromethyl)phenyl)-3-fluoro-2-methylpyridine
- 5-Chloro-2-(trifluoromethyl)phenyl)-1H-pyrrole
- 5-Chloro-2-(trifluoromethyl)phenyl)-1H-pyrazole .
Uniqueness
The uniqueness of 5-Chloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazole lies in its specific combination of a trifluoromethyl group and a chlorine atom, which imparts distinct chemical and physical properties. These properties make it particularly valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H6ClF3N2 |
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Molecular Weight |
246.61 g/mol |
IUPAC Name |
5-chloro-2-[3-(trifluoromethyl)phenyl]-1H-imidazole |
InChI |
InChI=1S/C10H6ClF3N2/c11-8-5-15-9(16-8)6-2-1-3-7(4-6)10(12,13)14/h1-5H,(H,15,16) |
InChI Key |
DXUFOMBXBOSZQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)Cl |
Origin of Product |
United States |
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